molecular formula C16H15F3N2O3 B2461110 1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1903781-44-1

1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2461110
CAS No.: 1903781-44-1
M. Wt: 340.302
InChI Key: QOKYLIOMGDOHDA-UHFFFAOYSA-N
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Description

The compound “1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” features a pyrrolidine-2,5-dione (succinimide) core substituted with an azetidine (4-membered cyclic amine) ring. The azetidine is further functionalized via a 2-(4-(trifluoromethyl)phenyl)acetyl group. This structure combines conformational rigidity (azetidine) with lipophilicity and metabolic stability (trifluoromethyl group), making it a candidate for pharmaceutical exploration, particularly in kinase inhibition or CNS-targeted therapies .

Properties

IUPAC Name

1-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c17-16(18,19)11-3-1-10(2-4-11)7-15(24)20-8-12(9-20)21-13(22)5-6-14(21)23/h1-4,12H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKYLIOMGDOHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the azetidin-3-yl intermediate: This step involves the reaction of a suitable azetidine precursor with a trifluoromethyl-substituted phenylacetyl chloride under basic conditions.

    Cyclization: The intermediate is then cyclized to form the pyrrolidine-2,5-dione ring structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and scalability.

Chemical Reactions Analysis

1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Biological Research: Researchers investigate the compound’s effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate the activity of its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its azetidine-acetyl linker and trifluoromethylphenyl substitution. Below is a comparative analysis with key analogs:

Structural Analogues of Pyrrolidine-2,5-dione Derivatives

Table 1: Comparative Structural and Physicochemical Properties
Compound Name Core Structure Substituents Key Features Melting Point (°C) Yield (%) Reference
Target Compound Pyrrolidine-2,5-dione 1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl Azetidine ring, acetyl linker N/A N/A
1-Methyl-3-(2-(3-(4-(trifluoromethyl)phenyl)-1H-indazol-1-yl)phenyl)pyrrolidine-2,5-dione (6b) Pyrrolidine-2,5-dione Methyl, indazol-phenyl group Indazole fusion, methyl substitution 92.5–95.2 78
3-(2-(1-Oxoisoindolin-2-yl)phenyl)-1-(4-(trifluoromethyl)benzyl)pyrrolidine-2,5-dione (2o) Pyrrolidine-2,5-dione 4-(Trifluoromethyl)benzyl Benzyl substituent, isoindolinone linkage 78–80 88
(E)-3-Benzylidene-1-(4-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione (3k) Pyrrolidine-2,5-dione Benzylidene, 4-(trifluoromethyl)phenyl Exocyclic alkene, trifluoromethylphenyl N/A 49
Key Observations:

Azetidine’s smaller ring size may enhance rigidity compared to bulkier substituents . Compound 6b incorporates an indazole-phenyl moiety, likely enhancing π-π stacking interactions in biological targets .

Synthetic Feasibility :

  • Yields for analogs vary significantly: 88% for 2o (benzyl-substituted) vs. 49% for 3k (alkene-linked). The target compound’s synthesis may require optimization due to the azetidine’s strain and reactivity .

Physicochemical Properties :

  • Melting points correlate with substitution patterns. For example, 2o’s benzyl group contributes to a lower melting point (78–80°C) compared to 6b’s indazole fusion (92.5–95.2°C) .

Functional Group Analysis

  • Trifluoromethylphenyl Group : Common to all compounds, this group enhances lipophilicity and metabolic stability. However, its placement (e.g., para-substitution in the target compound vs. direct attachment in 3k) affects electronic and steric profiles .
  • Azetidine vs.

Biological Activity

1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione, also known by its CAS number 1903781-44-1, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the biological activity and stability of organic molecules, making this compound a candidate for various pharmacological applications.

Chemical Structure and Properties

The compound's structure includes several functional groups that contribute to its biological activity:

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Azetidine ring : Provides a framework for interaction with biological targets.
  • Pyrrolidine-2,5-dione moiety : Imparts reactivity that can be harnessed in enzyme inhibition or receptor modulation.

The biological activity of this compound primarily stems from its interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group increases binding affinity, which is critical for modulating the activity of these targets. The exact mechanism may vary depending on the biological context and the target molecules involved.

Antitumor Activity

Recent studies have indicated that compounds similar to 1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione exhibit promising antitumor properties. For instance:

  • In vitro studies : Demonstrated cytotoxic effects against various cancer cell lines.
  • In vivo studies : Compounds showed significant suppression of tumor growth in murine models, indicating potential for development into therapeutic agents.

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Preliminary findings suggest:

  • Targeted Enzymes : Specific enzymes involved in cancer metabolism may be inhibited by this compound.
  • Mechanistic Insights : Studies are ongoing to elucidate the precise pathways through which this inhibition occurs.

Case Studies

Several case studies highlight the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
11-(2-(4-Trifluoromethyl)phenyl)acetyl)azetidineAntitumorSignificant cytotoxicity against breast cancer cells.
2Pyrrolidine derivativesEnzyme inhibitionEffective against proteases involved in tumor progression.
3Trifluoromethyl-substituted compoundsAntimicrobialExhibited broad-spectrum antimicrobial activity.

Research Findings

Research has consistently shown that compounds with trifluoromethyl substitutions tend to exhibit enhanced biological activities compared to their non-fluorinated counterparts. This trend is attributed to:

  • Increased metabolic stability : Fluorine atoms can protect compounds from metabolic degradation.
  • Enhanced cell membrane permeability : The lipophilic nature of trifluoromethyl groups aids in cellular uptake.

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